Product packaging for 5,6-Dichloro-1,2-dimethylbenzimidazole(Cat. No.:CAS No. 2818-64-6)

5,6-Dichloro-1,2-dimethylbenzimidazole

Cat. No.: B3336483
CAS No.: 2818-64-6
M. Wt: 215.08 g/mol
InChI Key: ZLJHHGSEAITOGJ-UHFFFAOYSA-N
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Description

5,6-Dichloro-1,2-dimethylbenzimidazole is a substituted 1H-benzimidazole derivative of significant interest in medicinal chemistry and organic synthesis . The benzimidazole core is a privileged pharmacophore in drug discovery due to its structural resemblance to naturally occurring purine nucleotides, allowing it to interact readily with enzymatic targets and biopolymers . This specific compound features a benzimidazole scaffold substituted with chlorine atoms at the 5- and 6-positions and methyl groups at the 1- and 2-positions. Benzimidazole derivatives, particularly those with halogen substitutions, are frequently investigated as key intermediates for developing therapeutic agents and as tools for biochemical research . Research into analogous benzimidazole compounds has demonstrated a wide spectrum of pharmacological activities, including potential as anticancer agents through mechanisms such as topoisomerase inhibition and DNA intercalation , as well as antiviral and enzyme inhibition properties . The dichloro and dimethyl substitutions on the benzimidazole ring may influence the compound's lipophilicity, electronic characteristics, and binding affinity to biological targets, making it a valuable building block for constructing more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research applications in chemical synthesis and drug discovery. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2N2 B3336483 5,6-Dichloro-1,2-dimethylbenzimidazole CAS No. 2818-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloro-1,2-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2/c1-5-12-8-3-6(10)7(11)4-9(8)13(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJHHGSEAITOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357037
Record name 5,6-dichloro-1,2-dimethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2818-64-6
Record name 5,6-dichloro-1,2-dimethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Computational and Spectroscopic Characterization of 5,6 Dichloro 1,2 Dimethylbenzimidazole and Derivatives

Quantum Chemical Investigations via Density Functional Theory (DFT)

DFT is a powerful computational method used to predict the properties of molecules. For benzimidazole (B57391) derivatives, studies commonly employ DFT to understand their structure and electronic properties. researchgate.net However, no specific published studies containing DFT calculations for 5,6-Dichloro-1,2-dimethylbenzimidazole were found.

Optimized Molecular Geometry and Conformation Analysis

A computational study of this nature would typically involve geometry optimization to determine the most stable three-dimensional arrangement of the atoms. This analysis provides key parameters such as bond lengths, bond angles, and dihedral angles. While research on derivatives like 5,6-dichloro-2-(dimethoxyphenyl)-1H-benzimidazoles includes detailed tables of such parameters, this specific data is not available for this compound. researchgate.net

Electronic Structure and Charge Distribution Analysis

Analysis of the electronic structure would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. Furthermore, charge distribution analysis, such as Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom, offering insights into the molecule's electrostatic potential. For instance, in related 5,6-dichloro benzimidazole derivatives, the chlorine atoms are found to be positively charged, while the adjacent carbon atoms (C5 and C6) are negatively charged due to the electron-withdrawing nature of the imidazole (B134444) ring. researchgate.net A similar pattern would be expected for the target compound, but specific calculated values are absent from the literature.

Energy Profiles and Stability Studies of Isomers

Computational studies on benzimidazole derivatives often compare the relative stabilities of different isomers by calculating their total energies. researchgate.net For this compound, this could involve comparing its stability against other positional isomers. However, no such comparative energy studies have been published.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are essential for confirming the structure of synthesized compounds. While methods for analyzing related compounds are well-documented, specific spectral data for this compound is not published.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity

¹H and ¹³C NMR spectroscopy are standard methods for determining the connectivity of atoms in a molecule. A complete spectral assignment would provide a list of chemical shifts (in ppm) for each unique hydrogen and carbon atom. While NMR data exists for the structurally similar compound 5,6-dichloro-1-ethyl-2-methylbenzimidazole , providing an approximation of the expected chemical shifts, the data for the 1,2-dimethyl derivative is not available in the literature. chemicalbook.com For comparison, studies on other 5,6-dichloro-1H-benzimidazole derivatives show the benzimidazole ring protons appearing in the range of 7.78 – 7.85 ppm. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

IR and Raman spectroscopy are used to identify the functional groups and fingerprint the molecule based on its vibrational modes. A detailed analysis involves assigning specific absorption (IR) or scattering (Raman) peaks to corresponding molecular vibrations (e.g., C-H stretch, C=N stretch, C-Cl stretch). While the vibrational spectra of related compounds like 5,6-dimethylbenzimidazole (B1208971) have been analyzed with the aid of DFT calculations, a similar analysis for this compound is not documented in published research. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. For this compound, the molecular formula is C9H8Cl2N2, which corresponds to a molecular weight of approximately 215.08 g/mol . sigmaaldrich.com In a mass spectrum, this compound would exhibit a distinct molecular ion peak (M+).

A key characteristic in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will be accompanied by an M+2 peak (from one ³⁷Cl atom) and an M+4 peak (from two ³⁷Cl atoms). The relative intensities of these peaks provide a clear signature for the presence of two chlorine atoms.

The fragmentation of benzimidazole derivatives in mass spectrometry typically involves the cleavage of the imidazole ring and the loss of substituents. journalijdr.com For this compound, expected fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the N1 or C2 position.

Cleavage of the bonds within the benzimidazole core structure.

Ejection of a cetene molecule (CH₂=C=O) following the loss of a methyl radical. journalijdr.com

Analysis of these fragment ions helps to confirm the compound's structure and differentiate it from its isomers.

Molecular Modeling and Dynamics Simulations in Ligand-Target Interactions

Molecular Docking Studies for Binding Site Analysis (e.g., Urease Enzyme)

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com It is widely employed to understand ligand-target interactions at a molecular level. While specific docking studies on this compound are not extensively documented, significant research has been conducted on the closely related derivative, 5,6-dichloro-2-methyl-1H-benzimidazole, particularly as an inhibitor of the urease enzyme. nih.govresearchgate.net

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in bacteria like Helicobacter pylori, contributing to peptic ulcers and other gastric diseases. mdpi.com Research has shown that 5,6-dichloro-2-methyl-1H-benzimidazole derivatives are potent inhibitors of urease. nih.govnih.gov Docking studies on these derivatives with Jack bean urease have been performed to elucidate their binding mode. nih.govresearchgate.net These studies investigate how the ligand fits into the active site of the enzyme and which interactions stabilize the complex. The findings revealed that these compounds bind effectively within the enzyme's active site, with some derivatives showing significantly higher inhibitory activity than the standard inhibitor, thiourea (B124793). nih.govresearchgate.net For instance, a derivative bearing a nitro group on an attached phenyl ring was identified as a particularly potent inhibitor. nih.gov

Table 1: Urease Inhibition Data for 5,6-dichloro-2-methyl-1H-benzimidazole Derivatives This interactive table summarizes inhibitory concentrations (IC₅₀) from research on derivatives of the core compound.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics (e.g., Kinase Domains)

Molecular dynamics (MD) simulations provide detailed insights into the physical movements of atoms and molecules over time, offering a dynamic view of ligand-target interactions. semanticscholar.org These simulations are crucial for assessing the conformational stability of a ligand within a protein's binding pocket and analyzing the dynamics of the interactions. mdpi.comresearchgate.net

Benzimidazole derivatives have been studied as inhibitors of various protein kinases, which are key enzymes in cellular signaling pathways and are prominent targets in cancer therapy. mdpi.comnih.gov MD simulations are used to confirm the stability of docked complexes, such as benzimidazole derivatives bound to kinase domains. iftmuniversity.ac.in These simulations can reveal how the ligand and protein adapt to each other upon binding and whether the key interactions observed in static docking models are maintained over a simulated timescale. semanticscholar.org

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein's backbone atoms over time compared to a reference structure. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium. semanticscholar.orgiftmuniversity.ac.in

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average positions. It helps identify flexible regions of the protein and how ligand binding might affect them. semanticscholar.orgresearchgate.net

Studies on benzimidazole derivatives complexed with targets like protein kinase CK1δ have utilized MD simulations to understand the binding process at a nanoscale level. mdpi.com Such simulations confirm the stability of the ligand in the binding site and provide a more accurate picture of the binding free energy. mdpi.comiftmuniversity.ac.in

Table 2: Key Parameters in Molecular Dynamics Simulations This interactive table outlines common metrics used to assess ligand-protein complex stability.

In Silico Prediction of Molecular Interactions

In silico prediction encompasses a broad range of computational techniques used to forecast molecular interactions and properties, guiding the design and optimization of new chemical entities. mdpi.comtau.ac.il These methods are essential for reducing the time and cost associated with drug discovery. mdpi.com

Beyond docking and MD simulations, other in silico methods are applied to benzimidazole derivatives. Pharmacophore modeling, for example, identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. tau.ac.il This model can then be used to screen large databases for new compounds with the potential to bind to the target of interest. tau.ac.il

Another critical area of in silico prediction is the assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov Computational tools can predict a molecule's pharmacokinetic profile and potential toxicity early in the drug development process. mdpi.comnih.gov For instance, predictions can be made about a compound's intestinal absorption, its ability to cross the blood-brain barrier, and its potential for causing organ toxicity. nih.gov

Furthermore, in silico models are used to predict potential drug-drug interactions (DDIs). nih.govnih.gov These models can assess whether a compound is likely to inhibit or induce cytochrome P450 (CYP) enzymes, which are crucial for metabolizing most drugs. researchgate.net Predicting interactions with key CYP isoforms like CYP3A4, CYP2D6, and others can help avoid adverse drug reactions in clinical settings. nih.govnih.gov

Table 3: Common In Silico Prediction Methods and Their Applications This interactive table details various computational techniques used in drug discovery.

Mechanistic Studies of Biological Activities of 5,6 Dichloro 1,2 Dimethylbenzimidazole and Its Structural Analogs

Investigations into Enzyme Inhibition Mechanisms

Derivatives of 5,6-dichlorobenzimidazole have demonstrated significant inhibitory activity against several key enzymes involved in critical cellular processes. These interactions are fundamental to their potential therapeutic applications. The following sections detail the mechanistic studies of their effects on specific enzymes.

A series of novel 5,6-dichloro-2-methyl-1H-benzimidazole derivatives have been synthesized and evaluated for their ability to inhibit the urease enzyme. nus.edu.sg Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by bacteria like Helicobacter pylori. nih.gov

The synthesized compounds displayed potent inhibitory activity against Jack bean urease, with many showing greater potency than the standard inhibitor, thiourea (B124793). nus.edu.sg Notably, one of the most effective compounds, which features a strong electron-withdrawing nitro group on a phenyl ring, recorded an IC₅₀ value of 0.0294 µM, significantly lower than that of thiourea (IC₅₀ = 0.5117 µM). nus.edu.sg

Molecular docking studies were performed to understand the binding interactions between these benzimidazole (B57391) derivatives and the active site of the urease enzyme. nus.edu.sg These in silico analyses help to rationalize the observed inhibitory activity and guide the design of more potent inhibitors by visualizing the enzyme-ligand complexes. nus.edu.sgtandfonline.com The variation in inhibitory potential across the series of analogs is attributed to the different substitutions on the phenyl ring. tandfonline.com

Table 1: Urease Inhibitory Activity of 5,6-dichloro-2-methyl-1H-benzimidazole Derivatives

Compound IC₅₀ (µM) Reference Standard (Thiourea) IC₅₀ (µM)
Compound 15 (with 4-nitrophenyl group) 0.0294 ± 0.0015 0.5117 ± 0.0159
Other derivatives in the series 0.0294 - 0.1494 0.5117 ± 0.0159

Data sourced from Menteşe et al., 2019. nus.edu.sg

The structural analog 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) is a well-known inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs). medchemexpress.comnih.govresearchgate.net CDKs are crucial for regulating the cell cycle and transcription. nih.gov DRB specifically acts as a potent inhibitor of CDK7 and CDK9, which are involved in phosphorylating the C-terminal domain of RNA polymerase II. nih.gov This inhibition of transcriptional CDKs triggers a "transcription stress" response that can induce apoptosis, or programmed cell death. nih.gov

Research has shown that DRB induces apoptosis in both normal and leukemic human cells, irrespective of their p53 tumor suppressor gene status, and does so without causing DNA damage. medchemexpress.comnih.gov In cells with functional p53, the apoptosis induced by DRB involves a cytosolic accumulation of the p53 protein and subsequent activation of Bax, a pro-apoptotic protein. medchemexpress.comnih.gov In cells lacking p53, the p73 protein may play a similar role. medchemexpress.comnih.gov The ability of DRB to induce apoptosis through both p53-dependent and -independent pathways makes it a compound of significant interest in cancer research. medchemexpress.com

The RAS-RAF-MEK signaling pathway is a critical cascade that controls cell proliferation and survival; mutations in this pathway are common in human cancers. nus.edu.sg Structural analogs of 5,6-dichloro-1,2-dimethylbenzimidazole have been specifically designed as inhibitors of RAF kinases, including both the wild-type (BRAFWT) and the common V600E mutant (BRAFV600E). nus.edu.sgresearchgate.net

A novel series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were designed to effectively occupy the ATP binding pocket of the BRAF kinase domain. researchgate.netnih.gov The design strategy aimed to enhance hydrophobic interactions within an allosteric back pocket of the enzyme's binding site. researchgate.netnih.gov The inclusion of the 5,6-dichloro moiety was intended to increase this hydrophobicity and improve kinase inhibitory activity. nus.edu.sg

These compounds demonstrated impressive potency, with some derivatives inhibiting nearly 91% of BRAFWT activity at a 10 µM concentration. researchgate.netnih.gov The most potent compound from this series, designated 10h, exhibited significant inhibitory activity against both forms of the enzyme. researchgate.netnih.gov

Table 2: RAF Kinase Inhibitory Activity of a 5,6-dichlorobenzimidazole derivative (Compound 10h)

Kinase Target IC₅₀ (µM)
BRAFWT 1.72
BRAFV600E 2.76

Data sourced from Ibrahim et al., 2025. researchgate.netnih.gov

The mechanism of these inhibitors involves occupying the ATP binding site and extending into the gate area, where they form hydrogen bonds with key amino acid residues such as Glu500 and Asp593. researchgate.netnih.gov

MEK1 and MEK2 are dual-specificity protein kinases that are central components of the RAS-RAF-MEK-ERK pathway, acting directly downstream of RAF kinases. nus.edu.sgresearchgate.net The benzimidazole scaffold is a known feature of some potent MEK inhibitors. The compound AZD6244 (Selumetinib), a benzimidazole derivative, is a selective and potent allosteric inhibitor of MEK1 and MEK2. researchgate.net It inhibits the purified active forms of MEK1/MEK2 in a manner that is not competitive with ATP. researchgate.net

Furthermore, research into diaryl benzimidazole derivatives has been conducted based on their structural similarity to FDA-approved MEK inhibitors. medchemexpress.com These design efforts focus on interactions with key features of the MEK protein, including the DFG motif and a hydrophobic pocket. medchemexpress.com

Table 3: MEK1/2 Inhibitory Activity of a Benzimidazole Derivative

Compound Target IC₅₀ (nM)
AZD6244 (Selumetinib) MEK1/MEK2 14

Data sourced from Solit et al., 2006, as cited in various reviews. researchgate.net

Inhibition of MEK leads to the suppression of ERK1/2 phosphorylation, which in turn blocks downstream signaling required for cell proliferation. researchgate.net

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes involving DNA repair. nih.gov PARP inhibitors are a class of therapeutic agents that can exploit defects in DNA repair pathways in cancer cells. The benzimidazole structure is recognized as a valid scaffold for the development of PARP inhibitors. nih.gov

Studies have reported the design and synthesis of benzimidazole derivatives as potential inhibitors of the PARP-1 enzyme. nih.gov Given that both PARP-1 and other enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH) are involved in DNA replication and repair, there is interest in developing dual inhibitors. Research has been undertaken to create benzimidazole derivatives that can inhibit both PARP-1 and DHODH as a novel anti-cancer strategy. nih.gov For instance, Veliparib (ABT-888) is a potent benzimidazole-based inhibitor of both PARP-1 and PARP-2.

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides and certain amino acids. researchgate.net Inhibition of DHFR disrupts DNA synthesis, making it a critical target for antimicrobial and anticancer therapies. nih.govresearchgate.net

The benzimidazole scaffold has been explored for the development of novel DHFR inhibitors. nih.govresearchgate.net Studies have focused on designing non-classical antifolates, which are lipophilic and can enter cells without relying on folate transport systems. nih.govresearchgate.net A variety of 2,6-disubstituted 1H-benzimidazoles have been synthesized and shown to exhibit moderate to good DHFR inhibition, with some compounds being more potent than the standard drug Trimethoprim. nih.gov Molecular docking studies of these benzimidazole derivatives revealed effective binding within the active site of the DHFR enzyme. nih.gov

Modulatory Effects on Cellular Processes

A key biological activity of benzimidazole derivatives is the inhibition of transcription. The structural analog 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), an adenosine (B11128) analog, is a well-established and selective inhibitor of transcription elongation mediated by RNA Polymerase II (Pol II). rsc.org DRB does not inhibit transcription initiation but rather causes premature termination of the elongating polymerase molecules. The extent of transcription inhibition by DRB is directly proportional to the length of the transcript.

The mechanism of action involves the inhibition of protein kinases that phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Pol II. Specifically, DRB is a potent inhibitor of the Cdk-activating kinase (CAK) associated with the general transcription factor TFIIH and of the positive transcription elongation factor b (P-TEFb), which includes cyclin-dependent kinase 9 (CDK9). rsc.org The phosphorylation of the CTD is believed to be necessary to release the polymerase from the promoter and allow it to enter the elongation phase. By inhibiting these kinases, DRB promotes the dephosphorylated state of the CTD, leading to a halt in transcription. This inhibition of transcription can trigger DNA damage responses and homologous recombination repair.

Table 3: Kinases Inhibited by DRB Leading to Transcription Inhibition This table is a summary of research findings.

Target KinaseAssociated FactorEffect of InhibitionReference
Cdk-activating kinase (CAK)TFIIHInhibits phosphorylation of RNA Pol II CTD, affecting elongation.
Cyclin-dependent kinase 9 (CDK9)P-TEFbPrevents activating phosphorylations of the RNA Pol II CTD. rsc.org

Benzimidazole derivatives have been shown to potently arrest the cell cycle in various cancer cell lines. This effect is a significant contributor to their anti-proliferative and cytotoxic activities. The specific phase of the cell cycle that is arrested can vary depending on the specific chemical structure of the benzimidazole derivative and the type of cell being studied.

For example, certain benzimidazole compounds, such as flubendazole (B1672859) and mebendazole, have been found to induce cell cycle arrest at the G₂/M phase in glioblastoma cells. This arrest is often mediated through pathways involving key cell cycle regulatory proteins like p53, p21, and Cyclin B1. Other derivatives have been shown to cause arrest at different checkpoints. One study on a benzimidazole derivative, CCL299, reported G₁ phase arrest in hepatoblastoma and cervical cancer cells, which was associated with the upregulation of p53 and p21 and the downregulation of cyclin-dependent kinase 2 (CDK2).

Furthermore, studies on other novel benzimidazole derivatives have demonstrated the ability to induce arrest in the G1, S, and G2 phases in lung, breast, and ovarian cancer cell lines. The transcription inhibitor DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) induces apoptosis in normal and leukemic cells independent of DNA replication, highlighting a non-genotoxic mechanism of action that is effective regardless of the cells' p53 status. The ability of these compounds to halt cell cycle progression often leads to the induction of apoptosis (programmed cell death).

Table 4: Cell Cycle Arrest by Benzimidazole Derivatives This table summarizes findings from multiple studies and is for illustrative purposes.

Compound/Derivative ClassCell Line(s)Phase of ArrestAssociated Pathway/MechanismReference
Flubendazole, MebendazoleU87, U251 (Glioblastoma)G₂/MP53/P21/Cyclin B1 pathway
CCL299HepG2, HEp-2G₁Activation of p53-p21 pathway, downregulation of p-CDK2
1,3,4-oxadiazole derivatives (Comp. 10 & 13)A549, MDA-MB-231, SKOV3G₁, S, G₂EGFR kinase inhibition
DRBLeukemic and normal cells- (Induces apoptosis)DNA replication-independent, p53-dependent and -independent

Microtubule Dynamics Perturbation

Certain benzimidazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for microtubule dynamics and cell division. nih.govmdpi.comnih.gov These compounds interfere with the assembly of microtubules by binding to tubulin, the fundamental protein subunit of microtubules. mdpi.comsemanticscholar.org The mechanism often involves binding at the colchicine (B1669291) binding site on the β-tubulin subunit. nih.govsemanticscholar.org

Interactive Data Table: Effect of Benzimidazole Derivatives on Tubulin Polymerization

Compound Type Effect on Tubulin Cellular Outcome Reference Compound
1H-benzimidazol-2-yl hydrazones Elongate nucleation phase, slow polymerization rate mdpi.comnih.gov G2/M cell cycle arrest, apoptosis nih.gov Nocodazole mdpi.comsemanticscholar.org
Compound 7n (a specific benzimidazole derivative) IC₅₀ of 5.05±0.13 μM for tubulin polymerization inhibition nih.gov Dose-dependent G2/M arrest nih.gov N/A

Androgen Receptor Antagonism Mechanisms

Derivatives of 5,6-dichlorobenzimidazole have been developed as potent and selective antagonists of the androgen receptor (AR). nih.govlookchem.com These compounds are designed to compete with endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) for binding to the AR, thereby inhibiting androgen-driven gene expression and cellular processes. lookchem.com

Structure-activity relationship (SAR) studies have been crucial in optimizing the antagonist activity of these benzimidazole derivatives. For instance, the introduction of a trifluoromethyl group at the 2-position of the benzimidazole core was found to significantly enhance antagonist activity in the prostate. nih.govlookchem.com Further modifications, such as N-alkylation and the introduction of specific side chains, have led to the discovery of compounds with high potency. lookchem.comnih.gov For example, benzimidazole 1 was identified as a potent AR antagonist with an ID₅₀ of 0.15 mg/day in a rat model. nih.gov These non-steroidal antagonists represent a promising therapeutic strategy for conditions like androgen-dependent prostate cancer. lookchem.com

Interactive Data Table: Androgen Receptor Antagonist Activity

Compound Substitution Pattern In Vivo Activity (Rat Model)
Benzimidazole 1 5,6-dichloro with trifluoromethyl at position 2 nih.govlookchem.com ID₅₀ = 0.15 mg/day nih.gov
Compound 3 5,6-dichloro substitution lookchem.com Reduced prostate weight by 77% lookchem.com
4-bromo-benzyl benzimidazole 17 2-(2,2,2-trifluoroethyl)-5,6-dichloro-benzimidazole derivative nih.gov ID₅₀ = 0.13 mg/day nih.gov

Antioxidant Mechanisms (e.g., Free Radical Scavenging, Iron Reducing Power)

Benzimidazole derivatives have been investigated for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and reduce oxidized metal ions. researchgate.net The antioxidant capacity can be evaluated using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging method and the iron-reducing power assay. researchgate.net

The mechanism of free radical scavenging involves the donation of a hydrogen atom or an electron from the antioxidant molecule to the free radical, thereby neutralizing it and preventing oxidative damage to cellular components like DNA, proteins, and lipids. nih.gov The iron-reducing power assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which is another important aspect of antioxidant activity as it can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction. nih.gov Studies on newly synthesized 5,6-dichloro benzimidazole derivatives have demonstrated that these compounds possess good antioxidant activity, with specific derivatives showing high efficacy in either the DPPH scavenging or the iron-reducing power assays. researchgate.net

Antimicrobial Activity Mechanisms

The antimicrobial action of benzimidazole derivatives, including analogs of this compound, is multifaceted, targeting various essential cellular processes in bacteria and fungi. Their structural similarity to purine (B94841) nucleosides allows them to interfere with the synthesis of nucleic acids, a fundamental process for microbial survival and replication. nih.gov

One of the primary mechanisms involves the competitive inhibition of enzymes crucial for DNA and RNA synthesis. nih.gov Certain benzimidazole compounds can disrupt the formation of genetic material by acting as antagonists in metabolic pathways. nih.gov For instance, some derivatives interfere with folate biosynthesis, a critical pathway for producing precursors of DNA synthesis. nih.gov By blocking this process, they inhibit bacterial growth. nih.gov Another significant target is DNA gyrase, a type II topoisomerase essential for controlling DNA topology during replication. Inhibition of the B subunit of DNA gyrase by benzimidazole derivatives disrupts DNA synthesis, ultimately leading to cell death. nih.gov Metal complexes of some benzimidazole analogs have been shown to bind directly to DNA, preventing the replication of genetic material. nih.gov

A notable structural analog, 5,6-Dichlorobenzimidazole 1-β-D-ribofuranoside (DRB), demonstrates a potent and specific mechanism by inhibiting mRNA synthesis. sigmaaldrich.com DRB targets the C-terminal domain of RNA polymerase II, inducing its phosphorylation and rendering it inactive, which causes the premature termination of transcription. sigmaaldrich.com Furthermore, DRB is an inhibitor of several protein kinases, including Casein Kinase II (CK2) and cyclin-dependent kinases (CDKs), specifically CDK7 and CDK9. sigmaaldrich.commedchemexpress.com Inhibition of these kinases disrupts cell cycle regulation and can induce apoptosis, or programmed cell death, in susceptible cells. medchemexpress.com

The antimicrobial efficacy of benzimidazole derivatives is often enhanced by specific substitutions on the benzimidazole ring. The presence of electron-withdrawing groups, such as chloro, fluoro, or nitro groups, has been correlated with increased antimicrobial activity. mdpi.comresearchgate.net

Table 1: Summary of Antimicrobial Mechanisms of Benzimidazole Analogs

Mechanism of ActionTarget Enzyme/ProcessAffected OrganismsReference
Inhibition of Nucleic Acid SynthesisCompetitive inhibition due to purine-like structureBacteria nih.gov
Inhibition of Folate BiosynthesisEnzymes in the folate synthesis pathwayBacteria nih.gov
Inhibition of DNA ReplicationDNA Gyrase Subunit BBacteria nih.gov
DNA IntercalationDirect binding to DNA (metal complexes)Bacteria mdpi.com
Inhibition of mRNA SynthesisRNA Polymerase IIEukaryotes, Viruses sigmaaldrich.com
Inhibition of Protein KinasesCasein Kinase II (CK2), CDK7, CDK9Eukaryotes sigmaaldrich.commedchemexpress.com

Anthelmintic Activity Mechanisms

The primary mechanism of anthelmintic activity for benzimidazole compounds, including structural analogs of this compound, is the disruption of microtubule formation in parasitic helminths. youtube.comnih.gov This class of drugs, which includes well-known agents like albendazole (B1665689) and mebendazole, exhibits high affinity for the β-tubulin subunit of the parasite. nih.govscispace.com

Benzimidazoles selectively bind to the colchicine-binding domain of helminth β-tubulin, preventing its polymerization into microtubules. youtube.comnih.gov Microtubules are essential cytoskeletal proteins involved in a wide range of vital cellular functions, including cell division (mitosis), maintenance of cell shape, intracellular transport of nutrients and metabolites, and motility. msdvetmanual.com The inhibition of microtubule assembly leads to the rapid destruction of the parasite's cellular structure, particularly in the intestinal cells, which are responsible for nutrient absorption. nih.gov This disruption of nutrient uptake results in glycogen (B147801) depletion and a reduction in the production of adenosine triphosphate (ATP), the main energy currency of the cell, ultimately leading to the paralysis and death of the parasite. youtube.com The selective toxicity of benzimidazoles is attributed to their significantly higher affinity for parasite β-tubulin compared to mammalian tubulin. msdvetmanual.com

In addition to their primary effect on microtubules, other biochemical mechanisms have been proposed to contribute to the anthelmintic action of benzimidazoles. These include:

Inhibition of mitochondrial enzymes: Some benzimidazoles have been shown to inhibit the helminth-specific enzyme fumarate (B1241708) reductase, which is a key component of the anaerobic energy metabolism pathway in many parasites. youtube.comnih.gov

Uncoupling of oxidative phosphorylation: Certain benzimidazole anthelmintics can act as proton conductors, dissipating the proton gradient across mitochondrial membranes. nih.gov This action uncouples oxidative phosphorylation from electron transport, severely impairing ATP synthesis and disrupting the parasite's energy balance. youtube.comnih.gov

These combined effects on the cytoskeleton and energy metabolism ensure the potent and broad-spectrum efficacy of benzimidazole analogs against a wide range of nematode, cestode, and trematode parasites. scispace.com

Table 2: Summary of Anthelmintic Mechanisms of Benzimidazole Analogs

Mechanism of ActionPrimary TargetConsequenceReference
Inhibition of Microtubule PolymerizationParasite β-tubulinDisruption of cell division, nutrient absorption, and cell structure youtube.comnih.govmsdvetmanual.com
Inhibition of Mitochondrial EnzymesFumarate ReductaseImpaired anaerobic energy metabolism youtube.comnih.gov
Uncoupling of Oxidative PhosphorylationMitochondrial MembraneDepletion of cellular ATP youtube.comnih.gov

Structure Activity Relationship Sar Studies of 5,6 Dichloro 1,2 Dimethylbenzimidazole Scaffolds

Influence of Halogenation at C5 and C6 on Biological Activities

The introduction of halogen atoms, particularly at the C5 and C6 positions of the benzimidazole (B57391) ring, significantly modulates the biological profile of these compounds. Halogenation can enhance the bioactivity of molecules, with studies showing that it increased the bioactivity of 70.3% of natural products. The presence of electron-withdrawing groups like chlorine at these positions can influence the molecule's electronic properties, lipophilicity, and ability to form halogen bonds, all of which can impact drug-target interactions.

Research has shown that the presence of an electron-withdrawing fluorine atom on the phenyl side chain attached to the benzimidazole moiety can increase the antimicrobial activity of the compounds. Specifically, the dichlorination at the 5 and 6 positions of the benzimidazole nucleus is a critical determinant of activity. For instance, in a series of benzimidazole derivatives synthesized as potential topoisomerase I inhibitors, the position of a nitro group (another electron-withdrawing group) was crucial, with the 5-nitro derivative showing significantly higher activity than its 4-nitro counterpart. This highlights the sensitivity of biological activity to the substitution pattern on the benzene (B151609) ring.

Theoretical calculations on 5,6-dichloro-2-(dimethoxyphenyl)-1H-benzimidazoles revealed that the chlorine atoms at C5 and C6 are positively charged, while the C5 and C6 carbon atoms themselves are negatively charged. This is attributed to the electron-withdrawing nature of the imidazole (B134444) portion of the benzimidazole ring. This altered charge distribution can profoundly affect how the molecule interacts with its biological target.

Impact of Methyl Substitution at N1 and C2 on Biological Potency and Selectivity

Methylation at the N1 and C2 positions of the benzimidazole core also plays a pivotal role in defining the biological potency and selectivity of the resulting compounds. The N1 position of the benzimidazole ring is readily tautomerized when an atom is connected to it.

In the context of 5,6-dimethylbenzimidazole (B1208971), a natural derivative and a component of vitamin B12, the methyl groups are located at the C5 and C6 positions. However, synthetic modifications often involve methylation at N1 and C2. For example, a study on antimicrobial agents found that the presence of a methyl group at position 5 of the benzimidazole ring enhanced the antimicrobial activity of the compounds. While this is not the N1 or C2 position, it underscores the importance of methyl group placement.

In another example, the comparison between a benzimidazole derivative with a trifluoromethyl group at the C2 position and its analogue with a 2-methyl moiety showed that the trifluoromethyl derivative had higher potency against certain viruses. This suggests that while a methyl group can be beneficial, its replacement with other groups can further enhance activity.

The synthesis of various 2-substituted benzimidazole derivatives has been a focus of research to explore their therapeutic potential. The substitution at the C2 position is a common strategy to modulate the biological activity of the benzimidazole scaffold.

Role of Other Substituents on the Benzimidazole Nucleus (e.g., Trifluoromethyl, Phenyl, Ribofuranosyl Moieties)

Beyond halogenation and methylation, the introduction of other substituents such as trifluoromethyl, phenyl, and ribofuranosyl moieties has been extensively explored to fine-tune the biological properties of benzimidazole derivatives.

Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group, a bioisostere of the methyl group, often leads to enhanced biological activity. This is attributed to the high electronegativity of fluorine atoms, which makes the trifluoromethyl group a strong electron-withdrawing substituent, improving interactions with biological targets. It can also increase lipophilicity and metabolic stability. For example, introducing a trifluoromethyl group in heterocyclic systems has been shown to improve their binding to biological receptors. In the context of benzimidazoles, a trifluoromethyl group at the C2 position was found to significantly enhance antagonist activity in the prostate for a series of 5,6-dichloro-benzimidazole derivatives. However, in some cases, such as with certain cytotoxic agents, the incorporation of a trifluoromethyl group at position-6 resulted in moderate to lower activity.

Phenyl Group: The addition of a phenyl ring, often at the C2 position, is a common strategy in the design of benzimidazole-based therapeutic agents. These phenyl rings can be further substituted with various groups like chloro, fluoro, trifluoromethyl, methyl, and nitro moieties to improve pharmacological properties such as absorption and in vivo transport. For instance, a series of substituted 2-(4-methoxyphenyl)-1H-benzimidazoles were evaluated as topoisomerase I inhibitors.

Ribofuranosyl Moiety: The naturally occurring 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is a fundamental component of vitamin B12, where it acts as a ligand for the cobalt atom. This highlights the biological significance of the ribofuranosyl moiety when attached to the benzimidazole nucleus.

Pharmacophore Identification and Optimization for Targeted Biological Activities

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. Once a pharmacophore is identified, it can be used to design and optimize new, more potent, and selective compounds.

For benzimidazole derivatives, the scaffold itself is considered a key pharmacophore. Virtual screening based on combined ligand- and structure-based pharmacophore models has been successfully used to identify novel benzimidazole derivatives as inhibitors of leukotriene biosynthesis. In this study, the benzimidazole scaffold bearing an ibuprofen (B1674241) fingerprint was identified as a new chemotype for further development.

The optimization of the pharmacophore often involves modifying the substituents on the benzimidazole ring. For example, in the development of androgen receptor antagonists, screening of 2-alkyl benzimidazoles led to the discovery that a trifluoromethyl group greatly enhances antagonist activity. This highlights the optimization of a specific position (C2) within the benzimidazole pharmacophore for a targeted biological activity.

The table below summarizes the inhibitory concentrations (IC50) of some benzimidazole derivatives, illustrating the impact of different substituents on their biological activity.

CompoundTargetIC50 (µM)
1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole (7)Leukotriene formation in neutrophils0.31
More potent analogues of compound 7 (70-72, 82)Leukotriene formation in neutrophils0.12-0.19
6-(2,6-dimethyl phenyl)-2-((4-(4-methyl-1-piperazinyl)phenyl) amino) pyrimido [5′,4′:5,6]pyrimido-[1,2-a]benzimidazol-5(6H)-oneLck inhibitor0.007

Comparative SAR of 5,6-Dichloro-1,2-dimethylbenzimidazole with other Benzimidazole Analogs

Comparing the structure-activity relationships of this compound with other benzimidazole analogs provides valuable insights into the specific contributions of the dichloro and dimethyl substitutions.

For instance, while 5,6-dichloro substitution often enhances activity, the naturally occurring 5,6-dimethylbenzimidazole is a key component of vitamin B12. This suggests that the nature of the substituents at these positions can drastically alter the biological function, shifting from potential therapeutic activity to a vital role in biological processes.

A study comparing 5-unsubstituted benzimidazole derivatives with their 5-methyl substituted counterparts found that the presence of the methyl group at position 5 enhanced antimicrobial activity. This provides a direct comparison showing the positive influence of a methyl group at this position.

Furthermore, a comparison of benzimidazoles with related heterocyclic analogues like benzoxazoles and benzothiazoles revealed a high degree of structural specificity. In a study of topoisomerase I inhibitors, while certain substituted benzimidazoles were active, their benzoxazole (B165842) and benzothiazole (B30560) counterparts were not, indicating that the benzimidazole nucleus itself is crucial for this particular activity.

The table below provides a comparative view of the effects of different substituents on the benzimidazole scaffold.

ScaffoldSubstituentsBiological Activity
Benzimidazole5,6-Dichloro, 2-TrifluoromethylPotent androgen receptor antagonist
Benzimidazole5-Methyl, 2-(m-fluorophenyl)Good antibacterial and antifungal activity
Benzimidazole5-Nitro, 2-(4-methoxyphenyl)Topoisomerase I inhibitor
Benzoxazole/Benzothiazole5- or 6-Nitro, 2-(4-methoxyphenyl)Inactive as topoisomerase I inhibitors

Advanced Research Applications and Methodological Considerations

Development of Chemical Probes for Biological Pathway Elucidation

While direct studies employing 5,6-Dichloro-1,2-dimethylbenzimidazole as a chemical probe are not extensively documented, the closely related nucleoside analog, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), serves as a powerful tool for dissecting cellular pathways. sigmaaldrich.comsigmaaldrich.com Chemical probes are small molecules used to study and manipulate biological systems, and DRB exemplifies this by its well-characterized inhibition of mRNA synthesis. sigmaaldrich.comsigmaaldrich.com

DRB functions as a potent inhibitor of several protein kinases, most notably casein kinase II (CK2). sigmaaldrich.comselleckchem.com The inhibition of CK2 by DRB has been shown to prevent the phosphorylation of the C-terminal domain of RNA polymerase II, which is a critical step for the initiation and elongation of transcription. sigmaaldrich.com This selective inhibition allows researchers to probe the downstream effects of transcriptional arrest and the roles of specific kinases in cellular processes. For instance, DRB has been utilized to demonstrate the requirement of ongoing RNA synthesis for certain cellular events and to study the regulation of gene expression. sigmaaldrich.com Its application in tobacco cell suspension cultures also revealed its role as a specific inhibitor of cytokinin activity, highlighting its utility in plant biology research. nih.gov The established activity of the 5,6-dichlorobenzimidazole scaffold in DRB suggests a foundation for designing novel chemical probes, potentially including derivatives of this compound, to explore other biological pathways. nih.gov

High-Throughput Screening (HTS) of Benzimidazole (B57391) Derivative Libraries for Novel Hits

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for biological activity. nih.govapexbt.com Benzimidazole libraries are frequently screened due to the scaffold's proven "privileged" nature, meaning it can bind to a variety of biological targets.

Although specific HTS campaigns detailing the screening of this compound are not prominent in the literature, studies on closely related derivative libraries demonstrate the utility of the 5,6-dichlorobenzimidazole core. For example, a series of 1-substituted-5,6-dichlorobenzimidazole derivatives were synthesized and evaluated for their growth inhibitory activity against the NCI-60 panel of human cancer cell lines. lincoln.ac.uknih.gov This screening identified compounds with potent antiproliferative activity across a range of cancer types, underscoring the value of the 5,6-dichloro substitution pattern in generating hits for oncology drug discovery. lincoln.ac.uknih.gov These HTS campaigns often utilize fluorescence-based assays or other reporter systems to quickly identify active compounds, which are then subjected to further validation and structure-activity relationship (SAR) studies. nih.gov The data generated from such screens are crucial for building predictive models and guiding the synthesis of more potent and selective compounds. nih.gov

Application in Chemical Biology for Target Identification

A critical step following the discovery of a bioactive compound through phenotypic screening is the identification of its molecular target or targets, a process known as target deconvolution or identification. nih.gov For the 5,6-dichlorobenzimidazole scaffold, the most well-defined example of target identification comes from studies with its riboside derivative, DRB.

The discovery that DRB inhibits RNA synthesis led to further investigations to pinpoint its direct molecular target. Biochemical studies revealed that DRB is an inhibitor of casein kinase II (CK2). sigmaaldrich.comselleckchem.com This was elucidated by observing the inhibitory effect of DRB on the phosphorylation of known CK2 substrates in cell extracts. The sensitivity of this kinase activity to DRB matched the compound's effect on transcription, providing strong evidence that CK2 is a key mediator of DRB's biological effects. nih.gov This process exemplifies a classic chemical biology approach to target identification, where a compound with a known phenotype is used as a tool to uncover its underlying mechanism of action. Modern target identification strategies are more diverse and can include affinity chromatography, activity-based protein profiling, and computational approaches, all of which could be applied to identify the targets of novel bioactive compounds like this compound. nih.gov

Exploration in Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) has emerged as a powerful and efficient alternative to traditional HTS for the discovery of lead compounds. nih.govnih.govyoutube.com This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. youtube.com These initial fragment hits are then optimized and grown into more potent, drug-like molecules. youtube.com

While there is no specific literature detailing the use of this compound as a fragment in an FBDD campaign, its structural characteristics make the 5,6-dichlorobenzimidazole core an interesting candidate for such approaches. The rigid, bicyclic nature of the benzimidazole scaffold provides a well-defined shape for binding into protein pockets, and the dichloro substitution can provide key hydrophobic and halogen-bonding interactions. In a typical FBDD workflow, a library of fragments would be screened using biophysical techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or thermal shift assays to detect binding to the target protein. youtube.comyoutube.com Once a hit is identified, its binding mode is often determined by X-ray crystallography, which then guides the medicinal chemist in designing analogs with improved affinity and selectivity. nih.gov The development of a selective inhibitor for the protein kinase CK2, for instance, successfully utilized a fragment-linking strategy, demonstrating the power of FBDD in kinase inhibitor design. nih.gov

Design of Multi-Targeting Benzimidazole Derivatives

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov This has led to the development of multi-target drugs, which are designed to interact with several targets simultaneously to achieve a synergistic therapeutic effect and potentially reduce the emergence of drug resistance. nih.gov The benzimidazole scaffold has proven to be a versatile platform for the design of such multi-targeting agents.

A notable example is the development of novel 5,6-dichlorobenzimidazole derivatives as dual inhibitors of both wild-type BRAF (BRAF-WT) and its V600E mutant (BRAF-V600E), which are key drivers in many cancers, including melanoma. lincoln.ac.uknih.govnih.govresearchgate.net The design strategy for these compounds involved functionalizing the 5,6-dichlorobenzimidazole core to effectively occupy the ATP-binding pocket of the kinase and extend into an allosteric site, thereby inhibiting both forms of the enzyme. nih.gov The most potent of these compounds demonstrated significant inhibitory activity against both BRAF-WT and BRAF-V600E and showed broad antiproliferative effects in cancer cell lines. lincoln.ac.uknih.gov This work highlights how the 5,6-dichlorobenzimidazole scaffold can be rationally modified to create inhibitors that address multiple, related targets within a disease pathway.

Crystallographic and Cryo-EM Studies of Compound-Target Complexes

Structural biology techniques, particularly X-ray crystallography and, more recently, cryogenic electron microscopy (Cryo-EM), are indispensable tools in modern drug discovery. nih.govnih.govunits.it They provide atomic-level insights into how a compound binds to its target protein, which is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.

While a crystal structure of this compound bound to a biological target has not been reported, structural information exists for very similar compounds. For example, the crystal structure of 5,6-dichloro-2-methylbenzimidazole (B131914) has been determined, although in the context of its material properties as a molecular ferroelectric rather than in a complex with a protein. rsc.org In the broader context of drug design, obtaining a co-crystal structure of a ligand bound to its target is a major goal. For instance, in the development of kinase inhibitors, crystallographic studies reveal which amino acid residues the inhibitor interacts with in the ATP-binding site, allowing for the design of modifications that enhance these interactions. nih.gov The process typically involves expressing and purifying the target protein, crystallizing it in the presence of the inhibitor, and then determining the three-dimensional structure using X-ray diffraction. units.it Such structural data would be a critical next step in advancing the development of any inhibitors based on the this compound scaffold.

Future Research Directions and Unexplored Avenues for 5,6 Dichloro 1,2 Dimethylbenzimidazole

Investigation of Novel Biological Targets and Pathways

While the benzimidazole (B57391) core is well-established, the specific targets of many of its derivatives, including 5,6-Dichloro-1,2-dimethylbenzimidazole, are still being elucidated. Future research is poised to uncover new biological interactions and therapeutic applications.

A significant area of investigation involves protein kinases. For instance, derivatives of the closely related 5,6-dichlorobenzimidazole have been specifically designed as inhibitors of both wild-type BRAF (BRAFWT) and the V600E mutant (BRAFV600E). nih.gov These kinases are crucial components of the RAS/RAF/MEK/ERK signaling pathway, which is vital for cell proliferation and survival. nih.gov The design of these inhibitors leverages the 5,6-dichloro moieties to enhance hydrophobic interactions within the kinase's binding pocket. nih.gov This suggests a promising future in developing targeted cancer therapies.

Furthermore, research on the related compound 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole has shown it affects the synthesis of low molecular weight RNA components, pointing towards a potential interaction with RNA Polymerase II. nih.gov This opens an avenue to investigate whether this compound or its derivatives could modulate transcription, offering potential applications in antiviral or anticancer treatments where control of gene expression is critical.

Future studies should employ high-throughput screening and proteomic approaches to systematically identify new protein targets for this compound, potentially revealing roles in metabolic diseases, neurodegenerative disorders, or inflammatory conditions.

Development of Advanced Synthetic Routes for Complex Derivatives

The biological activity of benzimidazole compounds is highly dependent on the substituents at various positions on the ring system, particularly the N1, C2, C5, and C6 positions. researchgate.net Developing advanced and efficient synthetic routes to create a diverse library of this compound derivatives is crucial for exploring their full therapeutic potential.

One established synthetic pathway for creating complex 5,6-dichlorobenzimidazole derivatives involves several key steps. The process can start with the condensation of 4,5-dichloro-o-phenylenediamine with an aldehyde (like 4-methoxybenzaldehyde) to form the core benzimidazole structure. nih.gov This can then be followed by N-alkylation and subsequent reactions to introduce varied functional groups, creating derivatives with tailored properties. nih.gov For example, reacting the core with methyl bromoacetate (B1195939) can lead to intermediates that are further modified to produce acid hydrazide derivatives, which serve as building blocks for more complex molecules. nih.gov

Future synthetic strategies could focus on:

Combinatorial Chemistry: To rapidly generate large libraries of derivatives for screening.

Green Chemistry: Employing more environmentally friendly methods such as microwave-assisted or ultrasound-promoted reactions, which are becoming more common in benzimidazole synthesis. researchgate.net

Asymmetric Synthesis: For producing enantiomerically pure compounds, which can exhibit different biological activities and potencies.

These advanced routes will enable the synthesis of novel structures with improved potency, selectivity, and pharmacokinetic properties.

Integration of Artificial Intelligence and Machine Learning in Benzimidazole Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers immense potential for the design of novel benzimidazole-based therapeutics. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for a human researcher. infontd.org

For the this compound scaffold, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can build predictive QSAR models. nih.gov These models can correlate the structural features of different benzimidazole derivatives with their biological activity, allowing for the in-silico prediction of the potency of new, unsynthesized compounds.

Virtual Screening: AI-powered platforms can screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target, such as a protein kinase or an epigenetic enzyme. nih.gov

De Novo Drug Design: Deep learning models, particularly Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be used to generate entirely new molecular structures based on the 5,6-dichlorobenzimidazole core, optimized for desired properties like high binding affinity and low toxicity. nih.govresearchgate.net

By transforming large amounts of biomedical data into actionable insights, AI and ML can significantly accelerate the design-synthesis-testing cycle, making the discovery of new drug candidates faster and more cost-effective. nih.govinfontd.org

Exploration of Allosteric Modulation by this compound Scaffolds

Allosteric modulation, where a compound binds to a site on a protein other than the active site to modify its activity, is an increasingly important strategy in drug discovery. It can offer greater selectivity and a more nuanced control over protein function compared to traditional active-site inhibitors.

The 5,6-dichlorobenzimidazole scaffold has already shown promise in this area. In the development of BRAF inhibitors, derivatives were specifically designed to occupy the allosteric hydrophobic back pocket of the BRAF kinase domain. nih.gov This allosteric binding, facilitated by the hydrophobic nature of the dichloro-substituted ring, is key to their inhibitory mechanism. nih.gov

Future research should systematically explore the potential of this compound and its derivatives as allosteric modulators for a wider range of targets, including G-protein coupled receptors (GPCRs), ion channels, and other enzyme classes. This involves:

Computational modeling to identify potential allosteric sites on target proteins.

Screening of derivative libraries using functional assays that can detect allosteric activity.

Structural biology studies (e.g., X-ray crystallography, Cryo-EM) to confirm the binding mode and mechanism of action.

This avenue of research could lead to the development of novel drugs with unique mechanisms and potentially fewer side effects.

Development of Optogenetic or Photopharmacological Tools Based on the Benzimidazole Core

Photopharmacology and optogenetics are cutting-edge fields that use light to control the activity of biological molecules and cells with high spatial and temporal precision. This is typically achieved by incorporating a photo-responsive chemical group into a biologically active molecule.

The this compound scaffold represents a potential core structure for the development of such tools. Its proven biological relevance and chemical stability make it an attractive candidate for modification with photoswitches (e.g., azobenzenes, spiropyrans). Attaching such a moiety could allow the biological activity of the benzimidazole derivative to be turned on or off with specific wavelengths of light.

This is a largely unexplored avenue for benzimidazoles. Future work would involve:

Designing and synthesizing photoswitchable derivatives of this compound.

Testing their photochemical properties, including the efficiency and reversibility of the light-induced isomerization.

Evaluating their biological activity in vitro and in cell-based assays, both in the dark and under illumination.

The development of such tools could provide researchers with powerful new ways to study the complex biological pathways modulated by benzimidazoles with unprecedented precision.

Data Tables

Predicted Collision Cross Section (CCS) Data for this compound This table presents predicted collision cross section values, which are important for compound identification in ion mobility-mass spectrometry.

Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]+215.01373140.9
[M+Na]+236.99567155.4
[M-H]-212.99917143.1
[M+NH4]+232.04027162.0
[M+K]+252.96961149.3
[M+H-H2O]+197.00371135.3
Data sourced from PubChemLite. uni.lu

Q & A

Q. What protocols ensure reproducibility in benzimidazole derivative research across laboratories?

  • Methodological Answer : Adopt open-science frameworks with detailed Supplemental Information (e.g., synthetic procedures, spectral raw data). Use reference standards (e.g., USP-grade reagents) and inter-laboratory validation studies. Documentation should follow APA or ACS guidelines for methodological transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.